molecular formula C18H19ClN2OS B2445627 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone CAS No. 1798638-42-2

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2445627
CAS No.: 1798638-42-2
M. Wt: 346.87
InChI Key: KBKOPLWMSYJCSQ-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a thiazepane ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and pyridine groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the synthesis under controlled conditions, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and pyridine-containing molecules. Examples include:

  • 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
  • 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Uniqueness

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane and pyridine rings also contributes to its distinct properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-23-17)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOPLWMSYJCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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